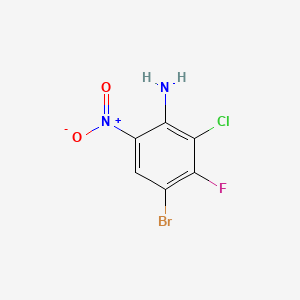
4-Bromo-2-chloro-3-fluoro-6-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-chloro-3-fluoro-6-nitroaniline is an organic compound with the molecular formula C6H3BrClFN2O2 It is a derivative of aniline, where the benzene ring is substituted with bromine, chlorine, fluorine, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-3-fluoro-6-nitroaniline typically involves multi-step reactions starting from aniline or its derivatives. One common approach includes:
Nitration: Aniline is first nitrated to introduce the nitro group.
Halogenation: The nitrated compound is then subjected to halogenation reactions to introduce bromine, chlorine, and fluorine atoms at specific positions on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-chloro-3-fluoro-6-nitroaniline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative.
Applications De Recherche Scientifique
4-Bromo-2-chloro-3-fluoro-6-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or marker in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-chloro-3-fluoro-6-nitroaniline depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The presence of multiple halogen atoms and a nitro group can influence its reactivity and binding affinity to various molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-fluoro-6-nitroaniline
- 2-Bromo-4-chloro-6-nitroaniline
- 4-Bromo-2-chloro-6-nitroaniline
Uniqueness
4-Bromo-2-chloro-3-fluoro-6-nitroaniline is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and potential applications. The presence of three different halogen atoms and a nitro group makes it a versatile compound for various synthetic and research purposes.
Propriétés
Formule moléculaire |
C6H3BrClFN2O2 |
|---|---|
Poids moléculaire |
269.45 g/mol |
Nom IUPAC |
4-bromo-2-chloro-3-fluoro-6-nitroaniline |
InChI |
InChI=1S/C6H3BrClFN2O2/c7-2-1-3(11(12)13)6(10)4(8)5(2)9/h1H,10H2 |
Clé InChI |
KTSCKUHVAOXDMO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)F)Cl)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


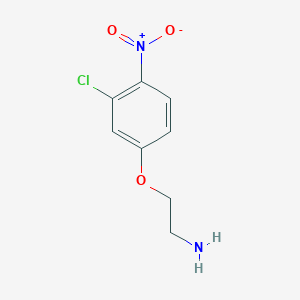

![2-((Tert-butoxycarbonyl)amino)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13515967.png)
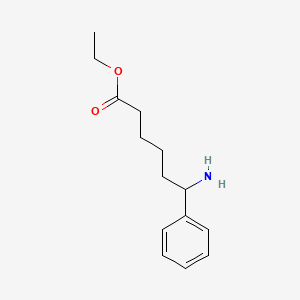
![(3E)-N-(2-aminoethyl)-3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide hydrochloride](/img/structure/B13515972.png)
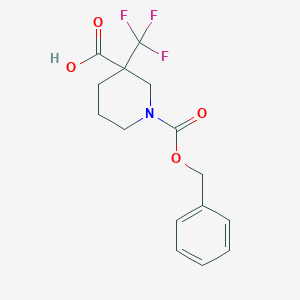
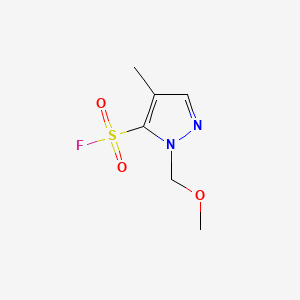
![1-[4-(Bromomethyl)phenoxy]-2-methylbenzene](/img/structure/B13516003.png)
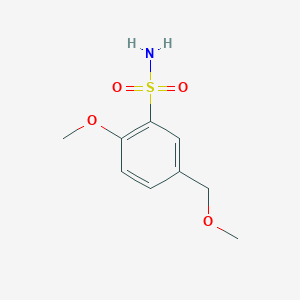
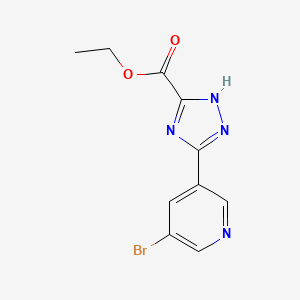
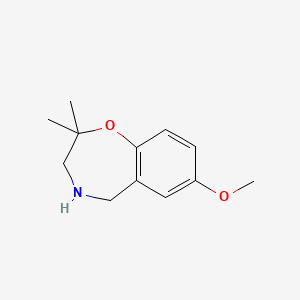
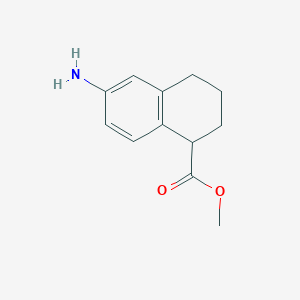
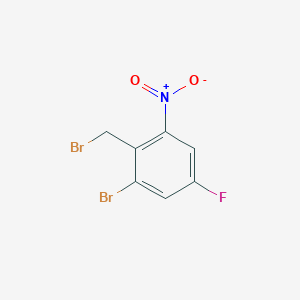
![N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynamide,trifluoroaceticacid](/img/structure/B13516050.png)
